NS19504

Description

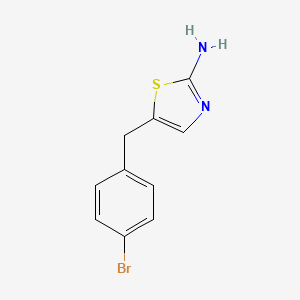

Structure

3D Structure

Propriétés

IUPAC Name |

5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWLTZOMQZIUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CN=C(S2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of NS19504: A Positive Modulator of BK Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS19504 is a small-molecule positive modulator of the large-conductance Ca2+-activated potassium (BK) channels, also known as KCa1.1 or MaxiK channels.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on BK channel activity, its pharmacological profile, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and development of BK channel modulators for therapeutic applications.

Core Mechanism of Action: Positive Allosteric Modulation of BK Channels

This compound functions as a potent activator of BK channels.[3][4][5] Its primary mechanism involves a direct interaction with the channel, leading to an increase in its open probability. This positive modulation results in an enhanced potassium (K+) efflux, which hyperpolarizes the cell membrane and reduces cellular excitability.

The activation of BK channels by this compound is concentration-dependent.[6] Electrophysiological studies have demonstrated that this compound causes a significant leftward shift in the voltage activation curve of BK channels.[1][2] Specifically, at a concentration of 10 µM, this compound shifts the voltage activation curve by approximately -60 mV, meaning the channels activate at more hyperpolarized membrane potentials.[1][2]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on the BK channel.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized through various in vitro assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Cell System/Assay | Reference |

| EC₅₀ | 11.0 ± 1.4 µM | Tl⁺-flux assay in HEK293 cells expressing hBK channels | [1][2] |

| Voltage Activation Shift (ΔV₅₀) | -60 mV (at 10 µM) | Whole-cell patch-clamp in HEK293 cells expressing hBK channels | [1][2] |

| Whole-Cell Current Increase | 127% of control (at 0.32 µM) | Whole-cell patch-clamp in guinea pig bladder smooth muscle cells | [3] |

| 194% of control (at 1.0 µM) | [3] | ||

| 258% of control (at 3.2 µM) | [3] | ||

| 561% of control (at 10 µM) | [3] |

Selectivity Profile

This compound exhibits a favorable selectivity profile for BK channels.[4] It has been screened against a panel of 68 other receptors and ion channels, showing minimal off-target effects.[6] Functional tests have confirmed its limited activity on other potassium channels such as intermediate-conductance (IK) and small-conductance (SK) Ca²⁺-activated potassium channels, as well as on voltage-gated sodium (Nav) and calcium (Cav) channels.[6]

Experimental Protocols

The mechanism of action of this compound has been elucidated using a combination of high-throughput screening and detailed electrophysiological techniques.

High-Throughput Screening (HTS)

-

Assay Type: Fluorometric imaging plate reader (FLIPR)-based thallium (Tl⁺) flux assay.[1][2]

-

Principle: BK channel activation allows for the influx of Tl⁺, a surrogate for K⁺, into the cell. A Tl⁺-sensitive fluorescent dye is used to detect this influx, resulting in an increase in fluorescence intensity.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human BK (hBK) channel.[1][2]

-

Workflow:

References

- 1. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. This compound | Potassium Channel | TargetMol [targetmol.com]

- 6. Redirecting [linkinghub.elsevier.com]

NS19504: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS19504 is a small molecule activator of the large-conductance Ca²⁺-activated potassium (BK) channel, identified through high-throughput screening.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and a plausible chemical synthesis route for this compound. Detailed experimental protocols for its biological characterization are presented, alongside structured quantitative data and visualizations of key pathways and workflows to support further research and development in the field of BK channel modulation.

Discovery of this compound

This compound, with the chemical name 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, was identified as a novel positive modulator of BK channels through a high-throughput fluorometric imaging plate reader (FLIPR)-based screening assay.[1][3][4] This initial screen was designed to identify compounds that enhance BK channel activity, a promising therapeutic target for conditions such as urinary bladder disorders.[1][2][3] The discovery was made by scientists at NeuroSearch.[1]

Mechanism of Action and Pharmacological Profile

This compound acts as a positive modulator of BK channels.[1] Electrophysiological studies have demonstrated that it activates both heterologously expressed human BK (hBK) channels in HEK293 cells and native BK channels in guinea pig urinary bladder smooth muscle cells.[1]

The key mechanistic features of this compound include:

-

Activation of BK Channels: this compound activates BK channels in a concentration-dependent manner, with an EC₅₀ value of 11.0 ± 1.4 µM as determined by a fluorometric assay.[1][3]

-

Modulation of Voltage-Dependence: The compound causes a significant leftward shift in the voltage activation curve of BK channels. At a concentration of 10 µM, this compound shifts the voltage activation curve by approximately 60 mV, meaning the channels open at more hyperpolarized membrane potentials.[1]

-

Effect on Smooth Muscle Contraction: In isolated guinea pig urinary bladder strips, this compound (1 µM) effectively reduces spontaneous phasic contractions. This effect is inhibited by the specific BK channel blocker iberiotoxin, confirming its mechanism of action. Notably, this compound has a minimal effect on nerve-evoked contractions and no effect on contractions induced by high potassium concentrations, suggesting a degree of selectivity for modulating spontaneous activity over normal physiological responses.[1]

Quantitative Pharmacological Data

| Parameter | Value | Cell/Tissue Type | Assay Type | Reference |

| EC₅₀ | 11.0 ± 1.4 µM | HEK293 cells expressing hBK | Fluorometric Imaging Plate Reader (FLIPR) | [1][3] |

| Voltage Activation Shift | -60 mV at 10 µM | HEK293 cells expressing hBK | Whole-cell & Inside-out Patch-clamp | [1] |

| Effect on Spontaneous Contractions | Reduction at 1 µM | Guinea pig urinary bladder strips | Isometric Tension Recording | [1] |

Experimental Protocols

High-Throughput Screening (FLIPR-based Assay)

The discovery of this compound was facilitated by a high-throughput screening campaign using a FLIPR-based assay to identify BK channel activators.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human BK channel α-subunit.

-

Assay Principle: The assay is based on the influx of a surrogate ion (e.g., Tl⁺) through open BK channels, which leads to a change in fluorescence of a specific intracellular dye.

-

Protocol Outline:

-

HEK293-hBK cells are plated in 384-well plates.

-

Cells are loaded with a thallium-sensitive fluorescent dye.

-

A baseline fluorescence is established.

-

Test compounds (including this compound) are added to the wells.

-

A stimulus to open the BK channels (e.g., a depolarizing concentration of K⁺ and a specific concentration of Ca²⁺) along with Tl⁺ is added.

-

The change in fluorescence intensity over time is measured using a FLIPR instrument. An increase in fluorescence indicates BK channel activation.

-

Electrophysiology (Patch-Clamp)

Further characterization of this compound's effect on BK channels was performed using manual and automated patch-clamp electrophysiology.

-

Cell Preparations:

-

HEK293 cells stably expressing hBK channels.

-

Freshly isolated smooth muscle cells from guinea pig urinary bladder.

-

-

Recording Configurations:

-

Whole-cell: To measure the overall current through all BK channels in a single cell.

-

Inside-out: To study the direct effect of this compound on the intracellular face of the BK channel.

-

-

Key Experimental Steps (Whole-Cell):

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to gain electrical access to the cell's interior.

-

The cell is held at a specific holding potential (e.g., -80 mV).

-

Voltage steps or ramps are applied to elicit BK channel currents.

-

This compound is applied to the bath solution at various concentrations.

-

The resulting changes in current amplitude and voltage-dependence of activation are recorded and analyzed.

-

Isolated Tissue Contractility Studies

The physiological effect of this compound on smooth muscle function was assessed using isolated urinary bladder strips.

-

Tissue Preparation: Urinary bladders are dissected from guinea pigs, and longitudinal smooth muscle strips are prepared.

-

Experimental Setup: The tissue strips are mounted in organ baths containing physiological salt solution, maintained at 37°C, and bubbled with carbogen (95% O₂, 5% CO₂). Changes in muscle tension are recorded using isometric force transducers.

-

Protocol:

-

Tissue strips are equilibrated under a resting tension.

-

Spontaneous phasic contractions are recorded.

-

This compound is added cumulatively to the organ bath.

-

The concentration-dependent effect on the amplitude and frequency of spontaneous contractions is measured.

-

In separate experiments, the effect of this compound on contractions evoked by electrical field stimulation or high KCl is determined.

-

Chemical Synthesis of this compound

A likely synthetic pathway for this compound would involve the reaction of a suitable 3-halo-1-(4-bromophenyl)propan-2-one with thiourea.

Proposed Synthetic Route

-

Preparation of 1-bromo-3-(4-bromophenyl)propan-2-one (Intermediate 2): This α-haloketone intermediate can be synthesized from 4-bromophenylacetic acid (Intermediate 1). The acid would first be converted to its acid chloride, followed by reaction with diazomethane and then HBr. A safer alternative would be reaction of the acid chloride with a suitable C1-synthon followed by bromination.

-

Hantzsch Thiazole Synthesis of this compound (Final Product): The α-haloketone (Intermediate 2) is then reacted with thiourea in a suitable solvent, such as ethanol, to yield 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine (this compound) via cyclocondensation.

Signaling Pathway

This compound modulates cellular function by directly activating BK channels, which are key regulators of membrane potential and intracellular Ca²⁺ levels.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of BK channels. Its discovery through high-throughput screening and subsequent characterization have provided significant insights into its mechanism of action as a potent and selective BK channel activator. While a specific published synthesis protocol remains to be fully detailed, a plausible synthetic route via the Hantzsch thiazole synthesis provides a strong basis for its chemical preparation. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of ion channel pharmacology and drug discovery.

References

- 1. | BioWorld [bioworld.com]

- 2. uokerbala.edu.iq [uokerbala.edu.iq]

- 3. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties and In Vitro Pharmacology of NS19504

This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental protocols related to the BK channel activator, NS19504. It is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this small molecule for research purposes.

Core Physicochemical Properties

This compound, identified as 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, is a small molecule positive modulator of the large-conductance Ca²⁺-activated potassium (BK) channels.[1][2] Its favorable physicochemical properties, including a low molecular weight and the absence of an acidic group, distinguish it from many other BK channel modulators and make it an interesting lead compound for further investigation.[3]

All available quantitative data for this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 5-[(4-Bromophenyl)methyl]-2-thiazolamine | |

| Chemical Formula | C₁₀H₉BrN₂S | [4][5][6] |

| Molecular Weight | 269.16 g/mol | [4][5][6] |

| CAS Number | 327062-46-4 | [4][6] |

| Appearance | Light yellow to yellow solid | [4] |

| Purity | ≥99% (by HPLC) | |

| Solubility | DMSO: 100 - 249 mg/mLEthanol: 26.92 mg/mL (100 mM)Water: 0.02 mg/mL | [2][4] |

| Calculated logD (pH 7.4) | 2.5 | [2] |

| Polar Surface Area | 67.2 Ų | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Mechanism of Action and Signaling Pathway

This compound functions as a positive modulator of BK channels (also known as KCa1.1 or MaxiK).[2] These channels are unique in that they are activated by both intracellular calcium (Ca²⁺) and membrane depolarization.[2] By binding to the channel, this compound increases its open probability, effectively lowering the threshold for activation.[2][7] This leads to an increased efflux of potassium (K⁺) ions from the cell, resulting in hyperpolarization of the cell membrane. In smooth muscle cells, this hyperpolarization leads to relaxation and a reduction in spontaneous contractions.[1][2] this compound activates the BK channel with an EC₅₀ value of 11.0 ± 1.4 µM.[1][2][7]

Experimental Protocols and Workflows

The pharmacological profile of this compound was established through a series of key experiments, from initial high-throughput screening to detailed electrophysiological and tissue-based functional assays.

High-Throughput Screening (FLIPR Assay)

This compound was identified from a high-throughput screen using a thallium (Tl⁺) flux-based Fluorometric Imaging Plate Reader (FLIPR) assay.[2] This assay indirectly measures potassium channel activity by detecting the influx of Tl⁺, a surrogate for K⁺, into cells using a Tl⁺-sensitive fluorescent dye.

Detailed Methodology:

-

Cell Plating: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human BK (hBK) channel are seeded into 96- or 384-well microplates and cultured overnight.[2][8]

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., Fluo-4 AM or a proprietary FLIPR Potassium Assay Kit dye) for approximately 60-90 minutes at 37°C.[9][10]

-

Compound Addition: After dye loading, test compounds, including this compound dissolved in an appropriate vehicle (e.g., DMSO), are added to the wells and incubated for a defined period (e.g., 20-30 minutes).[9][11]

-

Stimulation and Measurement: The plate is placed in a FLIPR instrument. A stimulus buffer containing Tl⁺ and a Ca²⁺ ionophore (e.g., A23187) is added to the wells to activate the BK channels.[2]

-

Data Analysis: The fluorescence intensity is measured kinetically before and after the addition of the stimulus. An increase in fluorescence indicates Tl⁺ influx through activated BK channels. The response is normalized to controls to determine the activity of the test compounds.[9][12]

Electrophysiological Characterization (Patch-Clamp)

The activity of this compound was validated and characterized using whole-cell patch-clamp electrophysiology on both HEK293 cells expressing hBK channels and freshly isolated native guinea pig bladder smooth muscle cells.[2][7] This technique allows for the direct measurement of ion channel currents.

Detailed Methodology:

-

Cell Preparation: HEK293 cells expressing hBK or freshly isolated smooth muscle cells are plated on coverslips.[2]

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3–7 MΩ when filled with an intracellular solution.[13]

-

Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and perfused with an extracellular (bath) solution.

-

Whole-Cell Configuration: A micropipette is used to form a high-resistance (GΩ) seal with the cell membrane. The membrane patch is then ruptured by applying gentle suction to allow electrical access to the cell's interior.[13][14]

-

Data Acquisition: Membrane currents are recorded using an amplifier. To study BK channels, a voltage-ramp protocol (e.g., 200 ms ramps from -100 mV to +50 mV from a holding potential of -50 mV) is applied to the cell.[2]

-

Compound Application: Baseline currents are recorded, after which this compound is applied to the bath via the perfusion system at increasing concentrations.

-

Data Analysis: The increase in outward current at a given voltage (e.g., +50 mV) is measured to determine the concentration-response relationship. The voltage at which half-maximal activation occurs (V₅₀) is calculated to determine the leftward shift in the voltage-activation curve caused by this compound.[2][7] For example, 10 µM this compound was found to shift the voltage activation curve by 60 mV to the left.[2][7]

Isolated Tissue Functional Assay (Organ Bath)

The physiological effect of this compound on smooth muscle contractility was assessed using isolated guinea pig urinary bladder strips mounted in an organ bath.[2] This ex vivo technique measures the force of muscle contractions in response to pharmacological agents.

Detailed Methodology:

-

Tissue Preparation: Guinea pigs are euthanized, and the urinary bladders are excised and placed in cold Krebs-Henseleit solution.[15][16] The bladder is opened, the urothelium is removed, and longitudinal strips of the detrusor smooth muscle are prepared.[2][15]

-

Mounting: The muscle strips are mounted vertically in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.[16][17][18] One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer.

-

Equilibration: A resting tension of approximately 1 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes, during which spontaneous phasic contractions typically develop.[2][18]

-

Compound Testing: After a stable baseline of spontaneous contractions is established, this compound is added cumulatively to the bath. The amplitude, frequency, and integral of the contractions are measured before and after drug addition.[2]

-

Mechanism Confirmation: To confirm that the relaxing effect is mediated by BK channels, the experiment can be repeated in the presence of a selective BK channel blocker, such as iberiotoxin. A significant inhibition of the this compound-induced relaxation by the blocker confirms its mechanism of action.[2] this compound (1 µM) was shown to reduce spontaneous contractions, an effect that was significantly inhibited by iberiotoxin.[1][2]

References

- 1. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. This compound | Potassium Channel | TargetMol [targetmol.com]

- 7. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. moleculardevices.com [moleculardevices.com]

- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. axolbio.com [axolbio.com]

- 14. Whole Cell Patch Clamp Protocol [protocols.io]

- 15. Guinea-Pig Isolated Urinary Bladder [bio-protocol.org]

- 16. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

NS19504: A Selective BK Channel Opener for Research and Drug Development

An In-depth Technical Guide

NS19504 is a small molecule compound identified as a potent and selective positive modulator of the large-conductance Ca2+-activated K+ (BK) channels, also known as KCa1.1 or MaxiK channels.[1][2] Its ability to activate BK channels leads to membrane hyperpolarization, making it a valuable tool for investigating the physiological roles of these channels and a potential therapeutic agent for conditions associated with cellular hyperexcitability, such as overactive bladder.[1][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, experimental protocols, and relevant signaling pathways.

Core Properties and Mechanism of Action

This compound, with the chemical name 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, directly activates BK channels, causing an increase in potassium ion (K+) efflux.[1][4] This outward K+ current hyperpolarizes the cell membrane, making it less excitable. The activation of BK channels by this compound is concentration-dependent and results in a significant leftward shift in the voltage activation curve of the channel.[1][2] This means that at a given intracellular calcium concentration, the channel is more likely to be open at more negative membrane potentials in the presence of this compound.

The compound has a molecular weight of 269.16 g/mol and is characterized by good physicochemical properties.[1][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on electrophysiological and functional studies.

Table 1: Potency of this compound

| Parameter | Value | Cell Type/Assay | Reference |

| EC50 | 11.0 ± 1.4 µM | High-throughput fluorometric imaging plate reader-based screening assay | [1][5] |

Table 2: Electrophysiological Effects of this compound on hBK Channels in HEK293 Cells

| Concentration | Effect | Experimental Condition | Reference |

| 0.3 µM | Distinct activation | Whole-cell and inside-out patch-clamp | [1][2] |

| 10 µM | ~60 mV leftward shift in the voltage activation curve | Inside-out patch-clamp, 0.3 µM free intracellular Ca2+ | [1][2] |

Table 3: Concentration-Dependent Effect of this compound on Whole-Cell Currents in Guinea Pig Bladder Smooth Muscle Cells

| Concentration | Increase in Current Response (% of control) | Reference |

| 0.32 µM | 127 ± 7% | [1][5] |

| 1.0 µM | 194 ± 16% | [5] |

| 3.2 µM | 258 ± 24% | [5] |

| 10 µM | 561 ± 114% | [5] |

Selectivity Profile

This compound exhibits a favorable selectivity profile for BK channels. In a screen of 68 different receptors and ion channels, significant effects (>50% inhibition at 10 µM) were only observed against the norepinephrine transporter (SLC6A2; 74% inhibition), the dopamine transporter (SLC6A3; 75% inhibition), and the sigma non-opioid intracellular receptor 1 (σ1R; 59% inhibition).[1] Notably, this compound showed no significant activity on other ion channels such as L- and N-type Ca2+ channels, Nav, KATP, and hERG channels.[1][4]

Signaling Pathway and Physiological Effects

The primary signaling pathway initiated by this compound is the direct modulation of the BK channel, leading to a cascade of physiological events.

Caption: Signaling pathway of this compound action.

In tissues like the urinary bladder smooth muscle, the activation of BK channels by this compound leads to hyperpolarization, which in turn reduces spontaneous phasic contractions.[1][2] This effect is sensitive to BK channel blockers like iberiotoxin and paxilline, confirming the on-target action of this compound.[1]

Experimental Protocols

The following sections detail the methodologies used to characterize this compound.

Patch-Clamp Electrophysiology on HEK293 Cells Expressing hBK Channels

This protocol is used to measure the direct effects of this compound on human BK channels.

Cell Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing hBK channels are cultured to approximately 75% confluency.

-

Cells are washed with phosphate-buffered saline (PBS) and harvested using a gentle cell dissociation reagent (e.g., TrypLE Express).

-

The harvested cells are transferred to petri dishes containing coverslips for patch-clamp recording.

Recording Solutions:

-

Internal (Pipette) Solution: Contains a physiological concentration of K+ and a buffered free Ca2+ concentration (e.g., 0.3 µM).

-

External (Bath) Solution: Contains a physiological K+ gradient (e.g., 4 mM K+).

Recording Procedure (Inside-Out Configuration):

-

Coverslips with adherent cells are transferred to a recording chamber and continuously superfused with the external solution.

-

Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries.

-

A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

-

The pipette is then pulled away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution (inside-out configuration).

-

The membrane potential is held at a holding potential (e.g., -90 mV).

-

Currents are elicited by applying voltage ramps (e.g., from -120 mV to +80 mV) or voltage steps.

-

Control currents are recorded before the application of this compound.

-

This compound is applied to the bath solution (intracellular side of the membrane patch) at various concentrations.

-

Changes in current-voltage (I-V) relationships and the voltage activation curve are measured.

Experimental Workflow Diagram

Caption: Workflow for patch-clamp analysis of this compound.

Whole-Cell Patch-Clamp on Guinea Pig Bladder Smooth Muscle Cells

This protocol assesses the effect of this compound on native BK channels.

Cell Isolation:

-

Urinary bladders are dissected from guinea pigs.

-

The bladder tissue is minced and enzymatically digested to isolate individual smooth muscle cells.

Recording Procedure:

-

Isolated cells are allowed to adhere to the bottom of a recording chamber.

-

The whole-cell configuration of the patch-clamp technique is established by rupturing the cell membrane after forming a GΩ seal.

-

The intracellular solution contains a defined free Ca2+ concentration (e.g., 300 nM).

-

Currents are elicited by voltage ramps (e.g., -100 mV to +50 mV from a holding potential of -50 mV).

-

This compound is applied extracellularly at different concentrations, and the potentiation of the whole-cell current is measured.

Conclusion

This compound is a valuable pharmacological tool for studying the function of BK channels. Its selectivity and well-characterized mechanism of action make it suitable for a wide range of in vitro and ex vivo studies. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this compound to investigate BK channel physiology and its therapeutic potential.

References

- 1. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | BK channel activators and their therapeutic perspectives [frontiersin.org]

- 4. NS 19504 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

The Role of NS19504 in Smooth Muscle Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS19504 is a novel small-molecule activator of the large-conductance Ca²⁺-activated potassium (BK, KCa1.1) channel. This technical guide provides an in-depth analysis of the role of this compound in smooth muscle physiology, with a primary focus on its well-documented effects on urinary bladder smooth muscle. The guide summarizes key quantitative data, details experimental methodologies, and presents signaling pathways and experimental workflows through diagrams. While current research has concentrated on urological applications, the widespread expression and physiological importance of BK channels in various smooth muscle tissues, including vascular, airway, and gastrointestinal, suggest a broader therapeutic potential for selective BK channel activators like this compound.

Introduction: The Significance of BK Channels in Smooth Muscle Tone

Smooth muscle contraction and relaxation are fundamental physiological processes that regulate the function of numerous organ systems, including the urinary, cardiovascular, respiratory, and gastrointestinal tracts. The tone of smooth muscle is intricately regulated by the membrane potential of the smooth muscle cells. Hyperpolarization of the cell membrane leads to the closure of voltage-gated Ca²⁺ channels, a decrease in intracellular Ca²⁺ concentration, and subsequent muscle relaxation.

Large-conductance Ca²⁺-activated potassium (BK) channels are key regulators of smooth muscle membrane potential.[1] These channels are dual-activated by both intracellular Ca²⁺ and membrane depolarization.[2] An increase in intracellular Ca²⁺ or membrane depolarization opens BK channels, leading to an efflux of K⁺ ions, which hyperpolarizes the cell membrane. This creates a negative feedback loop that limits Ca²⁺ influx and promotes relaxation, thereby playing a crucial role in regulating the tone of vascular, uterine, gastrointestinal, airway, and bladder smooth muscle.[1]

This compound has been identified as a positive modulator of BK channels, offering a valuable pharmacological tool for investigating the physiological roles of these channels and exploring their therapeutic potential in disorders characterized by smooth muscle dysfunction.[2]

Mechanism of Action of this compound

This compound acts as a positive modulator of BK channels. Its primary mechanism involves shifting the voltage-activation curve of the BK channel to more negative potentials, thereby increasing the channel's open probability at a given membrane potential and intracellular Ca²⁺ concentration.[2]

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

Quantitative Data: Effects of this compound

The following tables summarize the quantitative effects of this compound on BK channels and smooth muscle contractility based on published data.

Table 1: Electrophysiological Effects of this compound on BK Channels

| Parameter | Value | Cell Type | Comments | Reference |

| EC₅₀ | 11.0 ± 1.4 µM | HEK-293 cells expressing hBK | Determined by a high-throughput FLIPR-based screening assay. | [2] |

| Voltage Activation Curve Shift | -60 mV | HEK-293 cells expressing hBK | At a concentration of 10 µM this compound. | [2] |

| Whole-Cell Current Increase | 127 ± 7% of control | Guinea pig bladder smooth muscle cells | At a concentration of 0.32 µM this compound. | [3] |

| Whole-Cell Current Increase | 194% of control | Guinea pig bladder smooth muscle cells | At a concentration of 1.0 µM this compound. | [3] |

| Whole-Cell Current Increase | 258% of control | Guinea pig bladder smooth muscle cells | At a concentration of 3.2 µM this compound. | [3] |

| Whole-Cell Current Increase | 561% of control | Guinea pig bladder smooth muscle cells | At a concentration of 10 µM this compound. | [3] |

Table 2: Effects of this compound on Smooth Muscle Contractions

| Parameter | Concentration | Effect | Tissue Preparation | Comments | Reference |

| Spontaneous Phasic Contractions | 1 µM | Reduced | Guinea pig urinary bladder strips | Effect was significantly inhibited by the BK channel blocker iberiotoxin. | [2] |

| Nerve-Evoked Contractions | 1 µM | Modestly inhibited | Guinea pig urinary bladder strips | --- | [2] |

| High K⁺-Induced Contractions | 1 µM | No effect | Guinea pig urinary bladder strips | Consistent with a K⁺ channel-mediated action. | [2] |

Ion Channel Selectivity Profile

This compound exhibits a high degree of selectivity for BK channels. It has been screened against a panel of 68 other receptors and ion channels and has been shown to have no significant effect on L- and N-type Ca²⁺ channels, Naᵥ, Kₐₜₚ, hERG, intermediate-conductance Ca²⁺-activated potassium (IK, KCa3.1), and small-conductance Ca²⁺-activated potassium (SK) channels.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of key experimental protocols used to characterize the effects of this compound.

High-Throughput FLIPR-Based Screening for BK Channel Activators

This assay was used for the initial identification of this compound as a BK channel activator.

-

Cell Line: HEK-293 cells stably expressing the human BK channel (hBK).

-

Assay Principle: A thallium (Tl⁺)-sensitive fluorescent dye is used. Activation of BK channels leads to an influx of Tl⁺, causing an increase in fluorescence.

-

Procedure:

-

HEK-293-hBK cells are plated in 384-well plates.

-

Cells are loaded with the Tl⁺-sensitive dye.

-

The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence is established.

-

This compound and a Tl⁺-containing buffer are added.

-

The change in fluorescence intensity over time is measured to determine BK channel activation.

-

Patch-Clamp Electrophysiology

Patch-clamp techniques were employed to characterize the detailed electrophysiological effects of this compound on BK channels.

-

Cell Preparations:

-

HEK-293 cells expressing hBK channels.

-

Freshly isolated smooth muscle cells from guinea pig urinary bladder.

-

-

Recording Configurations:

-

Whole-cell: To measure the total current flowing through all BK channels in a single cell.

-

Inside-out: To study the direct effect of this compound on the intracellular face of the BK channel.

-

-

Typical Solutions:

-

Extracellular (Pipette): (in mM) 144 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4).

-

Intracellular (Bath): (in mM) 154 KCl, 10 HEPES, 10 EGTA, with MgCl₂ and CaCl₂ added to achieve desired free concentrations (e.g., 1 mM Mg²⁺ and 0.03 µM Ca²⁺) (pH 7.2).

-

-

Voltage Protocols: Voltage ramps or steps are applied to the cell membrane to elicit BK channel currents in the absence and presence of various concentrations of this compound.

Experimental Workflow for Patch-Clamp Analysis

Isometric Tension Studies

These experiments measure the effect of this compound on the contractility of smooth muscle tissue strips.

-

Tissue Preparation: Urothelium-denuded urinary bladder strips from guinea pigs.

-

Apparatus: Organ baths containing physiological salt solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂. Tissue strips are mounted between two hooks, one fixed and the other connected to a force transducer.

-

Procedure:

-

Tissue strips are equilibrated under a resting tension.

-

Spontaneous phasic contractions are allowed to stabilize.

-

This compound is added to the organ bath in a cumulative or single-dose manner.

-

Changes in the amplitude and frequency of contractions are recorded.

-

In some experiments, contractions are induced by electrical field stimulation or high K⁺ solution to assess the effect of this compound on different contractile mechanisms.

-

Broader Implications and Future Directions

While the current body of literature on this compound is focused on urinary bladder smooth muscle, the established role of BK channels in other smooth muscle tissues suggests that this compound could have significant effects in these areas as well.

-

Vascular Smooth Muscle: BK channels are important regulators of vascular tone.[1] Activators of BK channels could potentially be developed as novel antihypertensive agents.

-

Airway Smooth Muscle: BK channels contribute to the regulation of bronchomotor tone. Their activation may lead to bronchodilation, a desirable effect in conditions like asthma and COPD.

-

Gastrointestinal Smooth Muscle: BK channels are involved in regulating gastrointestinal motility. Modulating their activity could be a therapeutic strategy for motility disorders.

Further research is warranted to explore the effects of this compound and other selective BK channel activators in these and other smooth muscle tissues.

Conclusion

This compound is a selective and potent activator of BK channels that induces relaxation of smooth muscle, as demonstrated comprehensively in urinary bladder tissue. Its mechanism of action, centered on the hyperpolarization of the smooth muscle cell membrane, underscores the critical role of BK channels in regulating smooth muscle tone. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the physiology of BK channels and the therapeutic potential of their activators. Future investigations into the effects of this compound on a wider range of smooth muscle types are poised to reveal new avenues for the treatment of a variety of disorders characterized by smooth muscle hypercontractility.

References

- 1. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

The Effect of NS19504 on Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of NS19504 on cellular membrane potential. This compound is a small-molecule positive modulator of the large-conductance Ca²⁺-activated potassium channel, commonly known as the BK channel (also KCa1.1 or MaxiK).[1][2] These channels are crucial regulators of membrane potential and cellular excitability in a wide range of tissues. By activating BK channels, this compound facilitates potassium ion (K⁺) efflux, which drives the membrane potential towards the potassium equilibrium potential, resulting in membrane hyperpolarization or repolarization. This guide summarizes the quantitative effects of this compound, details the experimental protocols used for its characterization, and illustrates the underlying mechanisms and workflows.

Core Mechanism of Action

This compound functions as a BK channel activator, or positive modulator.[1][3] BK channels are unique in that they are dually activated by both intracellular calcium (Ca²⁺) and membrane depolarization.[3] In many excitable cells, an influx of Ca²⁺ during an action potential activates BK channels, which then allow K⁺ to flow out of the cell. This outward K⁺ current counteracts the depolarizing inward currents, helping to repolarize the membrane and terminate the action potential.[4][5] This process serves as a critical negative feedback mechanism to limit Ca²⁺ entry and dampen cellular excitability.[3][6]

This compound enhances the activity of BK channels, causing them to open at more negative membrane potentials than they normally would for a given intracellular Ca²⁺ concentration.[3][7] This leads to a more pronounced K⁺ efflux, resulting in membrane hyperpolarization and a general reduction in cellular excitability.

Caption: Signaling pathway of this compound's effect on membrane potential.

Quantitative Data Summary

The effects of this compound have been quantified using various electrophysiological techniques. The data consistently show that this compound is a potent activator of BK channels, significantly altering their gating properties.

Table 1: General Pharmacological Properties of this compound

| Parameter | Value | Cell Type / Assay | Reference |

| EC₅₀ | 11.0 ± 1.4 µM | Tl⁺ influx assay | [1][3][8] |

| Selectivity | No effect | Nav, Cav, SK, and IK channels | [3] |

Table 2: Electrophysiological Effects of this compound on BK Channels

| Parameter | Condition | Value | Cell Type | Reference |

| Voltage Activation Curve | 10 µM this compound | Left-shifted by 60 mV | HEK293-hBK | [1][3][9] |

| Activation Threshold | Control | ~ +40 mV | HEK293-hBK | [3] |

| 10 µM this compound | ~ 0 mV | HEK293-hBK | ||

| Half-activation Voltage (V₁/₂) | Control | ~ +120 mV | HEK293-hBK | |

| 10 µM this compound | +60 mV | HEK293-hBK | [3] | |

| Whole-Cell Current Increase | 0.3 µM this compound | 164 ± 26% of baseline | HEK293-hBK | [3] |

| 1.0 µM this compound | 569 ± 96% of baseline | HEK293-hBK | [3] | |

| 0.32 µM this compound | 127 ± 7% of control | Guinea Pig Bladder | [3][8] | |

| 10 µM this compound | 561% of control | Guinea Pig Bladder | [8] |

Experimental Protocols

The characterization of this compound's effect on membrane potential primarily relies on patch-clamp electrophysiology techniques performed on cells expressing BK channels.

Cell Preparations

-

HEK293 Cells: Human embryonic kidney 293 (HEK293) cells stably expressing the human BK channel (hBK) were used for detailed mechanistic studies.[1][3]

-

Native Cells: Smooth muscle cells were freshly isolated from guinea pig urinary bladder to study the effects of this compound on native BK channels.[3]

Electrophysiological Recordings

High-throughput (QPatch) and manual patch-clamp techniques in both whole-cell and inside-out configurations were employed.[1][3]

-

Inside-Out Patch-Clamp (HEK293-hBK cells): This configuration allows for direct application of this compound to the intracellular face of the channel.

-

Solutions: A physiological K⁺ gradient was used (e.g., 4 mM K⁺ in the pipette/extracellular and 154 mM K⁺ in the bath/intracellular solution). The free intracellular Ca²⁺ concentration was buffered to 0.3 µM.[3][7]

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: Linear voltage ramps from -120 mV to +80 mV were applied from a holding potential of -90 mV to measure current across a range of voltages.[3][7]

-

Activation Curve: A series of 50-millisecond voltage steps from -120 mV to +120 mV were applied. The subsequent tail currents were measured at -120 mV to determine the fraction of open channels at each preceding voltage step.[3][7]

-

-

-

Whole-Cell Patch-Clamp (Guinea Pig Bladder Smooth Muscle Cells): This configuration measures the sum of currents across the entire cell membrane.

Caption: Workflow for electrophysiological analysis of this compound.

Impact on Cellular Excitability

The primary consequence of this compound's action is a significant alteration of the voltage-dependence of BK channel activation. By shifting the activation curve to the left by approximately 60 mV, this compound makes the BK channel much more likely to open at physiological membrane potentials.[1][3]

This has two key effects on membrane potential:

-

Hyperpolarization: In a resting cell, the increased open probability of BK channels leads to a greater outward K⁺ current, driving the membrane potential to a more negative value (hyperpolarization).

-

Accelerated Repolarization: During an action potential, BK channels activated by this compound will open earlier and more robustly, accelerating the repolarization phase and shortening the action potential duration.

Both effects contribute to a decrease in overall cellular excitability. A hyperpolarized cell is further from its firing threshold, making it more difficult to initiate an action potential.[4] This mechanism underlies the observed relaxing effect of this compound on spontaneous contractions in urinary bladder smooth muscle, a tissue where BK channels play a key regulatory role.[1][3]

Caption: Logical relationship of this compound's effects.

Conclusion

This compound is a potent positive modulator of BK channels that directly impacts cellular membrane potential. By significantly shifting the voltage-dependence of channel activation, it increases potassium efflux, leading to membrane hyperpolarization and a reduction in cellular excitability. The well-characterized, selective nature of this compound makes it a valuable tool for research into the physiological roles of BK channels and a potential starting point for the development of therapeutics targeting conditions associated with cellular hyperexcitability, such as overactive bladder.[1][3]

References

- 1. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ionic Mechanisms and Action Potentials (Section 1, Chapter 2) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 5. Action potential - Wikipedia [en.wikipedia.org]

- 6. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early-Stage Research Applications of NS19504

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS19504, with the chemical name 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, is a small-molecule positive modulator of the large-conductance Ca2+-activated potassium (BK, KCa1.1, MaxiK) channels.[1][2] Identified through a high-throughput screening campaign, this compound has shown potential in preclinical research for its ability to relax bladder smooth muscle, suggesting its therapeutic potential in disorders characterized by bladder overactivity.[1][3] This technical guide provides a comprehensive overview of the early-stage research applications of this compound, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed in its initial characterization.

Core Mechanism of Action: BK Channel Activation

This compound functions as a BK channel activator.[1][2] These channels, encoded by the KCNMA1 gene, are unique in their dual activation by both intracellular calcium (Ca2+) and membrane depolarization. By increasing the open probability of BK channels, this compound facilitates potassium ion (K+) efflux, leading to membrane hyperpolarization.[4] This hyperpolarization counteracts excitatory stimuli, resulting in the relaxation of smooth muscle cells and reduced neuronal excitability.[4] In the context of the urinary bladder, this action leads to a reduction in spontaneous phasic contractions.[1][3]

Signaling Pathway

Caption: Mechanism of action of this compound as a BK channel activator.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |

| Thallium Influx Assay | hBK/HEK293 | EC50 | 11.0 ± 1.4 µM | [1] |

| Whole-Cell Patch Clamp | hBK/HEK293 | Current Increase at 0.3 µM | Distinct Activation | [1] |

| Whole-Cell Patch Clamp | hBK/HEK293 | Voltage Activation Shift at 10 µM | -60 mV | [1] |

| Whole-Cell Patch Clamp | Guinea Pig Bladder Smooth Muscle Cells | Current Increase at 0.32 µM | 127 ± 7% of control | |

| Whole-Cell Patch Clamp | Guinea Pig Bladder Smooth Muscle Cells | Current Increase at 1.0 µM | 194 ± 16% of control | |

| Whole-Cell Patch Clamp | Guinea Pig Bladder Smooth Muscle Cells | Current Increase at 3.2 µM | 258 ± 24% of control | |

| Whole-Cell Patch Clamp | Guinea Pig Bladder Smooth Muscle Cells | Current Increase at 10 µM | 561 ± 114% of control |

Table 2: Ex Vivo Efficacy of this compound in Guinea Pig Bladder Strips

| Parameter | Condition | Value | Reference |

| EC50 | Reduction of Spontaneous Phasic Contractions | 640 nM | [1] |

| Effect at 1 µM | Spontaneous Phasic Contractions | Reduced | [1] |

| Effect at 1 µM | Nerve-Evoked Contractions | Modestly Inhibited | [1] |

| Effect at 1 µM | High K+-Induced Contractions | No Effect | [1] |

Table 3: Selectivity Profile of this compound at 10 µM

| Target | Effect (>50% inhibition) | Reference |

| Norepinephrine Transporter (SLC6A2) | 74% Inhibition | [1] |

| Dopamine Transporter (SLC6A3) | 75% Inhibition | [1] |

| Sigma Non-opioid Intracellular Receptor 1 (σ1R) | 59% Inhibition | [1] |

| Other 65 Receptors and Channels (including L- and N-type Ca2+, Nav, KATP, and hERG) | No significant effect | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

High-Throughput Screening: FLIPR-Based Thallium Influx Assay

This assay was used for the initial identification of this compound as a BK channel modulator.[1]

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human BK channel (hBK).

-

Plate Format: 384-well plates.

-

Dye Loading:

-

Cells are washed once with a chloride-free assay buffer (140 mM Na+-gluconate, 2.5 mM K+-gluconate, 6 mM Ca2+-gluconate, 1 mM Mg2+-gluconate, 5 mM glucose, 10 mM HEPES, pH 7.3).

-

Cells are then loaded with the fluorescent dye BTC-AM (2 µM) in a loading buffer for 1 hour. The loading buffer also contains 2 mM amaranth and 1 mM tartrazine.

-

-

FLIPR Protocol: A two-addition protocol is performed using a Fluorometric Imaging Plate Reader (FLIPR).

-

First Addition: Test compounds (like this compound) or control buffer are added to the wells.

-

Second Addition: A thallium-based stimulus buffer is added. This buffer contains the Ca2+ ionophore A23187 (final concentration 1.5 µM) and K2SO4 (final concentration 12.5 mM) to induce a slight depolarization.

-

-

Data Acquisition: Fluorescence is measured over time (excitation at 488 nm, emission at 540 ± 30 nm). An increase in fluorescence upon the second addition indicates Tl+ influx through activated BK channels.

Caption: Workflow for the FLIPR-based thallium influx assay.

Electrophysiology: Manual and Automated Whole-Cell Patch Clamp

Whole-cell patch-clamp techniques were used to validate and characterize the activity of this compound on both heterologously expressed and native BK channels.[1]

-

Manual Whole-Cell Patch Clamp (hBK/HEK293 cells):

-

Voltage Protocol: Voltage ramps are applied to the cells.

-

Data Analysis: The current at a specific ramp potential (e.g., 25 mV) is measured over time to observe the effect of this compound application. The percentage increase in BK current is calculated at various concentrations.

-

-

Automated Electrophysiology (QPatch):

-

Used for hit validation after the primary HTS campaign.[1] This method allows for higher throughput electrophysiological recordings.

-

-

Whole-Cell Patch Clamp (Native Guinea Pig Bladder Smooth Muscle Cells):

-

Cell Isolation: Smooth muscle cells are freshly isolated from guinea pig bladder.

-

Voltage Protocol: Whole-cell currents are induced by 200-millisecond voltage ramps from -100 mV to +50 mV from a holding potential of -50 mV.

-

Intracellular Solution: Contains 300 nM free Ca2+.

-

Data Analysis: The increase in whole-cell current in response to different concentrations of this compound is measured and compared to the control baseline. The effect is confirmed to be BK channel-mediated by its reversal with the specific BK channel inhibitor, paxilline.[1]

-

Ex Vivo Tissue Assay: Guinea Pig Bladder Strip Contractions

This preparation is used to assess the functional effect of this compound on smooth muscle contractility.[1]

-

Tissue Preparation:

-

Urinary bladders are excised from guinea pigs.

-

The urothelium is denuded to study contractions of myogenic origin.

-

Strips of detrusor smooth muscle are mounted in organ baths.

-

-

Experimental Setup:

-

Strips are equilibrated under a tension of 10 mN in a physiological salt solution (PSS), which is changed every 20 minutes.

-

Spontaneous phasic contractions (SPCs) typically develop during equilibration.

-

-

Drug Application:

-

This compound is added to the bath in a cumulative, concentration-dependent manner (e.g., 0.1, 0.3, 1, 3, 10, and 30 µM).

-

Contractile force is analyzed before and 20 minutes after each concentration increase.

-

-

Selectivity Assessment:

-

The effect of this compound is tested in the presence of the specific BK channel blocker iberiotoxin (IbTx) to confirm its mechanism of action.

-

The effect on nerve-evoked contractions (induced by electrical field stimulation) and high K+-induced contractions is also evaluated to further characterize its functional selectivity.[1]

-

Caption: Experimental workflow for the guinea pig bladder strip assay.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of BK channels. Its demonstrated efficacy in reducing spontaneous contractions in bladder smooth muscle highlights its potential as a lead compound for the development of therapeutics for overactive bladder and related disorders.[1][3] The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the applications of this compound and the broader field of BK channel modulation.

References

- 1. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Selectivity Profile of NS19504: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the selectivity profile of NS19504, a potent activator of the large-conductance Ca2+-activated K+ (BK) channel. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to facilitate a thorough understanding of this compound's molecular interactions.

Executive Summary

This compound is a small molecule activator of the BK channel with an EC50 value of 11.0 ± 1.4 µM.[1][2][3] Extensive screening has revealed a favorable selectivity profile, with its primary activity directed towards BK channels. While demonstrating high selectivity, off-target effects have been observed at a concentration of 10 µM, notably on the norepinephrine transporter (NET), the dopamine transporter (DAT), and the sigma non-opioid intracellular receptor 1 (σ1R).[1] This guide provides a detailed analysis of these interactions to inform further research and development.

Data Presentation: Quantitative Selectivity Profile

The following tables summarize the known quantitative data for this compound's activity at its primary target and various off-target sites.

Table 1: On-Target Activity of this compound

| Target | Action | EC50 (µM) | Reference |

| Large-conductance Ca2+-activated K+ (BK) channel | Activator | 11.0 ± 1.4 | [1][2][3] |

Table 2: Off-Target Activity of this compound

| Target | Class | % Inhibition at 10 µM | Reference |

| Norepinephrine Transporter (SLC6A2) | Transporter | 74% | [1] |

| Dopamine Transporter (SLC6A3) | Transporter | 75% | [1] |

| Sigma Non-opioid Intracellular Receptor 1 (σ1R) | Receptor | 59% | [1] |

| Intermediate-conductance Ca2+-activated K+ (IK) channel | Ion Channel | -134% (activation) | [1] |

| Small-conductance Ca2+-activated K+ (SK2) channel | Ion Channel | -190% (activation) | [1] |

| Small-conductance Ca2+-activated K+ (SK3) channel | Ion Channel | -13% (activation) | [1] |

| Voltage-gated sodium channel (Nav1.2) | Ion Channel | 3 ± 3% | [1] |

| Voltage-gated sodium channels (in DRG neurons) | Ion Channel | 18% | [1] |

| High-threshold voltage-gated calcium channels (in DRG neurons) | Ion Channel | No effect | [1] |

Note: A comprehensive screen of 68 receptors and ion channels revealed no significant effect (>50% inhibition) at 10 µM for the remaining 65 targets, which included L- and N-type Ca2+ channels, KATP, and hERG channels, as well as muscarinic M1, M2, and M3 receptors.[1]

Experimental Protocols

The selectivity profile of this compound has been primarily characterized using electrophysiological and radioligand binding assays.

Electrophysiology: Whole-Cell and Inside-Out Patch-Clamp

Objective: To determine the functional effects of this compound on ion channel activity.

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human BK (hBK) channel were predominantly used.[1] Native smooth muscle cells from guinea pig urinary bladder were also utilized to assess activity on endogenous channels.[1][2]

General Protocol:

-

Cell Preparation: HEK293 cells expressing hBK channels are cultured to approximately 75% confluency. The cells are then washed with phosphate-buffered saline, harvested, and transferred to petri dishes containing coverslips for recording.[1]

-

Recording Configuration: Membrane currents are recorded at room temperature using either the whole-cell or inside-out configuration of the patch-clamp technique.

-

Solutions:

-

Physiological K+ Gradient: Experiments are typically conducted with a physiological potassium gradient (e.g., 4 mM external K+ / 154 mM internal K+).[1]

-

Intracellular Ca2+: The free intracellular Ca2+ concentration is buffered to a specific level, often 0.3 µM, to control the baseline activation state of the BK channels.[1]

-

-

Voltage-Step Protocol: To assess the voltage-dependence of channel activation, a specific voltage protocol is applied. For instance, from a holding potential of -90 mV, 50-millisecond voltage steps are applied in 20 mV increments, ranging from -120 mV to +120 mV. This is followed by a 60-millisecond step to -120 mV to measure tail currents.[1]

-

Data Acquisition and Analysis: Currents are sampled at a high frequency (e.g., 10 kHz). The effect of this compound is determined by comparing the current amplitude and voltage-dependence of activation in the absence and presence of the compound. A 10 µM concentration of this compound has been shown to cause a -60 mV leftward shift in the voltage activation curve of BK channels.[1][2]

High-Throughput Screening: Fluorescence Imaging Plate Reader (FLIPR) Assay

Objective: To identify and characterize BK channel activators in a high-throughput format.

General Protocol:

-

Assay Principle: This assay is based on a thallium (Tl+) flux-based fluorescent indicator. Activation of BK channels leads to an influx of Tl+, which can be detected by a fluorescent dye.

-

Cell Preparation: HEK293 cells stably overexpressing BK channels are loaded with a thallium-sensitive fluorescent dye.

-

Compound Application: Test compounds, such as this compound, are added to the cells at a specific concentration (e.g., 30 µM in the initial screen).

-

Signal Detection: The change in fluorescence is monitored over time using a FLIPR instrument. An increase in fluorescence indicates channel activation.

-

Data Analysis: The EC50 value is determined by measuring the fluorescence response at various concentrations of the compound.

Radioligand Binding Assays

Objective: To assess the binding of this compound to a wide panel of receptors and transporters.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor or transporter.

-

Assay Conditions: A fixed concentration of a specific radioligand for the target is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. For this compound, this was performed at a single concentration of 10 µM.[1]

Visualizations

The following diagrams illustrate key concepts and workflows related to the characterization of this compound.

Caption: Signaling pathway of BK channel activation by this compound and physiological stimuli.

Caption: Experimental workflow for patch-clamp electrophysiology.

Caption: Logical relationship of this compound's selectivity profile.

References

- 1. This compound: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Impact of NS19504 on Cellular Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS19504 is a potent and selective positive modulator of the large-conductance Ca²⁺-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels. By activating these channels, this compound effectively increases potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in cellular excitability. This technical guide provides an in-depth overview of the core mechanisms of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cellular function. The information presented herein is intended to support further research and drug development efforts targeting BK channels for various therapeutic applications.

Introduction to this compound and Cellular Excitability

Cellular excitability, the ability of a cell to generate and propagate electrical signals, is fundamental to a vast array of physiological processes, from neuronal communication and muscle contraction to hormone secretion. A key regulator of this excitability is the delicate balance of ion flow across the cell membrane, which establishes the membrane potential. Potassium (K⁺) channels play a crucial role in this process by facilitating the efflux of K⁺ ions, which tends to hyperpolarize the cell membrane, making it less likely to fire an action potential.

Among the diverse family of potassium channels, the large-conductance Ca²⁺-activated potassium (BK) channels are unique in their dual activation by both intracellular calcium (Ca²⁺) and membrane depolarization.[1][2] This positions them as critical negative feedback regulators; an influx of Ca²⁺ during cellular excitation, such as during an action potential, activates BK channels, leading to K⁺ efflux, repolarization, and a dampening of further excitation.[2]

This compound (5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine) has emerged as a valuable pharmacological tool for studying the physiological roles of BK channels.[3] It is a small molecule that acts as a positive modulator, or activator, of BK channels.[3] Its ability to selectively enhance BK channel activity provides a means to probe the consequences of increased K⁺ conductance on the excitability of various cell types. This guide will delve into the specifics of how this compound achieves this modulation and the resulting impact on cellular electrical behavior.

Mechanism of Action of this compound

The primary mechanism by which this compound influences cellular excitability is through its direct interaction with the BK channel.

Positive Allosteric Modulation of BK Channels

This compound is a positive allosteric modulator of BK channels, meaning it binds to a site on the channel protein distinct from the primary activation gates (the voltage and Ca²⁺ sensors) to enhance its opening probability.[3][4] This potentiation of channel activity results in a greater K⁺ efflux for a given level of membrane depolarization and intracellular Ca²⁺ concentration.

The functional consequence of this modulation is a significant leftward shift in the voltage-activation curve of the BK channel.[3] In the presence of this compound, less depolarization is required to achieve the same level of channel opening.[3][4] This effectively lowers the threshold for BK channel activation, allowing them to exert their hyperpolarizing influence earlier and more robustly during an excitatory event.

Impact on Membrane Potential and Cellular Excitability

By increasing the open probability of BK channels, this compound promotes the efflux of positively charged potassium ions from the cell. This outward current drives the membrane potential to a more negative value, a process known as hyperpolarization. A hyperpolarized membrane is further from the threshold required to initiate an action potential, thus reducing the overall excitability of the cell.[2]

In spontaneously active cells, such as certain neurons and smooth muscle cells, the activation of BK channels by this compound can lead to a cessation or reduction in the frequency of spontaneous action potentials and associated physiological events, like muscle contractions.[3]

Figure 1: Simplified signaling pathway of this compound's action on cellular excitability.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data regarding the effects of this compound on BK channel function and cellular responses, primarily derived from studies on HEK293 cells expressing human BK channels and native guinea pig urinary bladder smooth muscle cells.[3]

| Parameter | Value | Cell Type/Assay | Reference |

| EC₅₀ | 11.0 ± 1.4 µM | hBK/HEK293 cells (FLIPR assay) | [3] |

| Voltage Activation Shift (ΔV₁/₂) | -60 mV (at 10 µM this compound) | hBK/HEK293 cells (inside-out patch) | [3] |

| Table 1: Potency and Efficacy of this compound on BK Channels |

| Concentration of this compound | Increase in Whole-Cell BK Current (% of control) | Cell Type | Reference |

| 0.32 µM | 127 ± 7% | Guinea pig urinary bladder smooth muscle cells | [3] |

| 1.0 µM | 194 ± 16% | Guinea pig urinary bladder smooth muscle cells | [3] |

| 3.2 µM | 258 ± 24% | Guinea pig urinary bladder smooth muscle cells | [3] |

| 10 µM | 561 ± 114% | Guinea pig urinary bladder smooth muscle cells | [3] |

| Table 2: Concentration-Dependent Effect of this compound on Native BK Channel Currents |

| Parameter | Effect of 1 µM this compound | Tissue Preparation | Reference |

| Spontaneous Phasic Contraction Amplitude | Reduced to 56.3 ± 4.4% of control | Guinea pig urinary bladder strips | [3] |

| Spontaneous Phasic Contraction Frequency | Reduced to 76.5 ± 5.9% of control | Guinea pig urinary bladder strips | [3] |

| Table 3: Functional Effects of this compound on Smooth Muscle Contractility |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize the effects of this compound.

Cell Culture of HEK293 Cells Stably Expressing hBK Channels

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human BK channel α-subunit (hKCa1.1).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Cells are passaged every 2-3 days or when they reach 80-90% confluency.

Isolation of Guinea Pig Urinary Bladder Smooth Muscle Cells

-

Tissue Dissection: Euthanize a guinea pig according to approved animal care protocols. Dissect the urinary bladder and place it in ice-cold physiological salt solution (PSS).

-

Enzymatic Digestion: Mince the bladder tissue and incubate in a dissociation medium containing enzymes such as papain and collagenase to digest the extracellular matrix.

-

Cell Dispersion: Gently triturate the digested tissue with a wide-bore pipette to release single smooth muscle cells.

-

Cell Storage: Store the isolated cells in a low Ca²⁺ solution on ice and use for electrophysiological recordings within a few hours.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the summed activity of all ion channels in the cell membrane.

-

Pipette Solution (Intracellular): (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, adjusted to pH 7.2 with KOH. The free Ca²⁺ concentration is typically buffered to a known level (e.g., 300 nM).

-

Bath Solution (Extracellular): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

Recording Procedure:

-

Obtain a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.

-

Rupture the cell membrane under the pipette tip to gain electrical access to the cell interior.

-

Clamp the membrane potential at a holding potential (e.g., -50 mV).

-

Apply voltage ramps or steps to elicit BK channel currents.

-

Perfuse the cell with the bath solution containing different concentrations of this compound to determine its effect on whole-cell currents.

-

Figure 2: Experimental workflow for whole-cell patch-clamp recording.

Inside-Out Patch-Clamp Electrophysiology

This configuration allows for the study of single or a small number of ion channels with precise control over the intracellular environment.

-

Pipette Solution (Extracellular): Same as the bath solution in the whole-cell configuration.

-

Bath Solution (Intracellular): Similar to the pipette solution in the whole-cell configuration, allowing for the application of this compound and different Ca²⁺ concentrations directly to the intracellular face of the membrane patch.

-

Recording Procedure:

-

Form a GΩ seal as in the whole-cell configuration.

-

Gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.

-

Apply various voltage steps and perfuse the patch with solutions containing different concentrations of this compound and Ca²⁺ to study the modulation of single-channel activity and to determine the voltage-activation relationship.

-

Impact on Action Potential Firing and Afterhyperpolarization

While direct, quantitative data on the effects of this compound on the action potential waveform in neurons is limited in the primary literature, its known mechanism of action allows for well-supported inferences. Activation of BK channels is known to contribute to the fast afterhyperpolarization (fAHP) that follows an action potential. The fAHP is critical for repolarizing the membrane and influences the firing frequency of neurons.

By potentiating BK channels, this compound is expected to:

-

Increase the amplitude and duration of the fAHP: A more pronounced and prolonged hyperpolarization following each action potential.

-

Decrease action potential duration: By accelerating the repolarization phase.

-

Reduce the firing frequency of neurons: The enhanced fAHP will increase the time it takes for the membrane potential to depolarize back to the threshold for firing the next action potential, thus slowing the rate of firing.

These expected effects are consistent with the observed reduction in spontaneous phasic contractions in smooth muscle, which are driven by action potentials.[3]

Figure 3: Logical relationships of this compound's expected impact on action potential properties.

Selectivity Profile